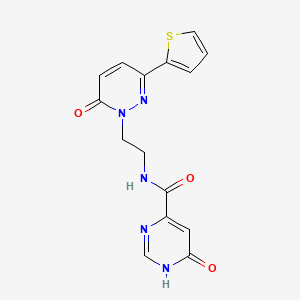
6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3S and its molecular weight is 343.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process often includes:
- Formation of the pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the thiophene and pyridazine moieties.
- Functionalization at the carboxamide position to enhance biological activity.
The synthetic routes are crucial as they influence the bioactivity and selectivity of the resulting compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives. For instance, a series of pyrimidine-based compounds demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary tests against pathogens such as E. coli and S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 200 nM |
| This compound | S. aureus | 150 nM |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that derivatives with similar structures inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
In vitro studies have shown that:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of TRAF6 (TNF receptor-associated factor 6), which is implicated in various inflammatory and autoimmune diseases .
The mechanism by which this compound exerts its effects appears to involve:
- Disruption of protein-protein interactions , particularly between TRAF6 and its E2 enzyme partner Ubc13.
- Reduction in NF-kB activation , leading to decreased inflammation and tumorigenesis.
Case Studies
Several case studies have documented the efficacy of compounds within this class:
- Case Study 1 : A study demonstrated that a closely related compound significantly reduced tumor size in xenograft models by targeting TRAF6 pathways.
- Case Study 2 : Clinical trials indicated that patients treated with similar pyrimidine derivatives exhibited improved immune responses in autoimmune disease models.
Propiedades
IUPAC Name |
6-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-13-8-11(17-9-18-13)15(23)16-5-6-20-14(22)4-3-10(19-20)12-2-1-7-24-12/h1-4,7-9H,5-6H2,(H,16,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJJYMLWNEKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













